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Compound of Interest

Compound Name: YTP-17

Cat. No.: B10861930 Get Quote

Abstract
YTP-17 is a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein

interaction, a critical nexus in the Hippo signaling pathway. Dysregulation of the Hippo pathway

is implicated in the development and progression of various cancers, making the YAP-TEAD

interaction an attractive therapeutic target. This document provides a comprehensive technical

overview of YTP-17, including its chemical structure, physicochemical properties, biological

activity, and the methodologies used for its characterization. This guide is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of targeting the Hippo pathway.

Chemical Structure and Physicochemical Properties
YTP-17 is a dihydrobenzofurane analog. Its chemical structure and key properties are

summarized below.
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Property Value Source

Chemical Structure YTP-17 Chemical Structure [1]

Molecular Formula C26H25ClF2N2O4 [2][3]

Molecular Weight 502.94 g/mol [2][3]

IUPAC Name

(S)-4-((S)-2-(4-chloro-3,5-

difluorophenyl)-7-

(methylamino)-2,3-

dihydrobenzofuran-3-yl)-N-

methyl-2,3-dihydrobenzo[b][1]

[4]dioxine-6-carboxamide

Inferred from structure

SMILES

FC1=CC2=C(--INVALID-LINK--

=C1Cl)C--INVALID-LINK--

(CNC)O2

[5]

Appearance White to off-white solid [5]

Solubility
Soluble in DMSO (≥ 100

mg/mL)
[2]

Table 1: Chemical and Physicochemical Properties of YTP-17

Biological Activity and Pharmacological Properties
YTP-17 is a highly potent inhibitor of the YAP-TEAD protein-protein interaction. This interaction

is essential for the transcriptional activity of YAP, a key downstream effector of the Hippo

pathway. By disrupting this interaction, YTP-17 effectively suppresses the oncogenic functions

of YAP.
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Parameter Value Cell Line / Assay Source

YAP-TEAD Interaction

IC50
4 nM

Biochemical Assay

(TR-FRET)
[2][3]

Antiproliferative

Activity IC50
45 nM

NCI-H2052

(Mesothelioma)
[2][3]

In Vivo Efficacy
45% tumor volume

reduction

NCI-H226 Xenograft

Model (60 mg/kg, oral,

daily for 2 weeks)

[3]

Table 2: Biological and Pharmacological Data for YTP-17

Mechanism of Action
The Hippo signaling pathway plays a crucial role in regulating organ size, cell proliferation, and

apoptosis. The transcriptional coactivator Yes-associated protein (YAP) is a central component

of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and

binds to TEA domain (TEAD) transcription factors, leading to the expression of genes that

promote cell proliferation and inhibit apoptosis. In many cancers, the Hippo pathway is

dysregulated, resulting in the constitutive activation of YAP. YTP-17 acts by directly binding to

TEAD and preventing its interaction with YAP, thereby inhibiting the transcription of

downstream target genes.
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Hippo Signaling Pathway and YTP-17 Mechanism of Action
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Figure 1: Mechanism of action of YTP-17 in the Hippo signaling pathway.
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Experimental Protocols
Detailed experimental protocols for the characterization of YTP-17 are provided below. These

are representative protocols based on standard methodologies and the available information.

YAP-TEAD Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibitory effect of YTP-17 on the YAP-TEAD protein-protein

interaction.

Materials:

Recombinant human TEAD protein (e.g., GST-tagged)

Biotinylated peptide derived from the TEAD-binding domain of YAP

Europium-labeled anti-GST antibody (Donor)

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

384-well low-volume microplates

TR-FRET-compatible plate reader

Procedure:

Prepare a serial dilution of YTP-17 in DMSO, and then dilute further in assay buffer to the

desired final concentrations.

In a 384-well plate, add the TEAD protein, biotinylated YAP peptide, and the YTP-17 dilution

(or DMSO for control).

Incubate for 60 minutes at room temperature.

Add the Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor.
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Incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET reader, with excitation at 340 nm and emission at 615 nm

(Europium) and 665 nm (Acceptor).

The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence. IC50

values are determined by fitting the dose-response data to a four-parameter logistic

equation.

Cell Proliferation Assay (NCI-H2052)
This assay measures the effect of YTP-17 on the proliferation of the NCI-H2052 mesothelioma

cell line.

Materials:

NCI-H2052 cells

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

96-well cell culture plates

YTP-17

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Luminometer

Procedure:

Seed NCI-H2052 cells in a 96-well plate at a density of 5,000 cells/well and allow them to

adhere overnight.

Prepare a serial dilution of YTP-17 in culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of YTP-17.

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
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Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percentage of cell viability relative to the DMSO-treated control and determine

the IC50 value.

In Vivo Xenograft Study (NCI-H226)
This study evaluates the anti-tumor efficacy of YTP-17 in a mouse model.

Materials:

Female immunodeficient mice (e.g., NOD-SCID)

NCI-H226 cells

Matrigel

YTP-17

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

Calipers

Procedure:

Subcutaneously inject a suspension of NCI-H226 cells and Matrigel into the flank of each

mouse.

Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

Randomize the mice into vehicle control and YTP-17 treatment groups.

Administer YTP-17 (e.g., 60 mg/kg) or vehicle daily via oral gavage.
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Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume

(Volume = 0.5 x length x width²).

Monitor animal body weight and general health throughout the study.

After the treatment period (e.g., 14 days), euthanize the mice and excise the tumors for

further analysis if required.
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General Experimental Workflow for YTP-17 Characterization
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Figure 2: A generalized experimental workflow for the preclinical characterization of YTP-17.

ADME and Pharmacokinetic Profile
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While YTP-17 is reported to be orally active and efficacious in a mouse xenograft model,

detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic data

are not publicly available at the time of this writing. For a drug development candidate, a

comprehensive ADME/PK profiling would be essential, including parameters such as:

Solubility and Permeability: To assess oral absorption potential.

Metabolic Stability: In liver microsomes and hepatocytes to predict in vivo clearance.

Plasma Protein Binding: To determine the fraction of free, pharmacologically active drug.

CYP450 Inhibition: To evaluate the potential for drug-drug interactions.

In Vivo Pharmacokinetics: In rodents to determine key parameters like Cmax, Tmax, AUC,

half-life, and oral bioavailability.

Conclusion
YTP-17 is a promising preclinical candidate that potently and selectively inhibits the YAP-TEAD

protein-protein interaction. Its demonstrated cellular activity and in vivo anti-tumor efficacy

highlight the therapeutic potential of targeting the Hippo signaling pathway. Further

investigation into its detailed ADME/PK properties and broader preclinical development are

warranted to fully assess its clinical utility. This technical guide provides a foundational

understanding of YTP-17 for researchers and drug developers working in the field of oncology

and targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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